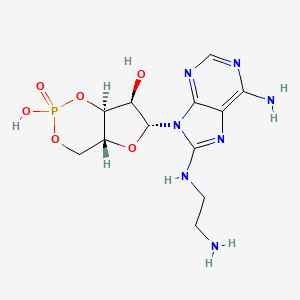

8-(2-氨基乙基)氨基腺苷-3',5'-环磷酸

描述

“8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate” (8-AEA-cAMP) is a functionalized cAMP used for immobilization and conjugation with dyes . It contains an adenine base (adenosine) connected to an aminoethyl chain (2-aminoethyl) at the 3’ and 5’ positions of the cyclic phosphate group .

Synthesis Analysis

The synthesis of 8-AEA-cAMP generally involves a chemical synthesis method, primarily involving a reaction between adenosine and 2-aminoethanol . The specific synthesis method may vary depending on laboratory conditions and research needs .

Molecular Structure Analysis

8-AEA-cAMP contains a total of 47 bonds; 29 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aliphatic), 1 primary amine (aromatic), and 1 secondary amine .

Chemical Reactions Analysis

While specific chemical reactions involving 8-AEA-cAMP are not detailed in the search results, it’s important to note that this compound is used in proteomics research .

Physical And Chemical Properties Analysis

8-AEA-cAMP is a white to pale yellow crystalline powder . It is soluble in water . Its molecular formula is C12H18N7O6P and its CAS number is 61363-29-9 .

科学研究应用

在细胞分裂和植物组织中的作用

- 植物组织中的细胞分裂:与 8-(2-氨基乙基)氨基腺苷-3',5'-环磷酸密切相关的 8-溴腺苷 3':5'-环磷酸已被确定为离体烟草髓薄壁组织中细胞分裂的促进剂。它可以取代该植物组织中细胞分裂促进活性细胞因子或 6-取代腺苷酰细胞分裂素 (伍德和布劳恩,1973)。

在蛋白激酶中的质谱分析

- 在蛋白激酶研究中的分析:另一种类似的化合物 8-(6-氨基己基)-氨基腺苷-3',5'-环磷酸已使用快速原子轰击质谱进行分析。这种方法在定量质谱蛋白激酶测定中识别化合物非常有价值,表明该化合物在环核苷酸依赖性蛋白激酶研究中的作用 (牛顿等人,1995)。

参与核苷酸调节现象

- 核苷酸调节的分子机制:核苷酸光亲和探针,如 8-叠氮腺苷-3',5'-环磷酸,已被用于确定 8-(2-氨基乙基)氨基腺苷-3',5'-环磷酸等化合物调节细胞事件的机制。这些研究重点关注核苷酸和受体蛋白之间的相互作用,这对于理解通过核苷酸进行调节非常重要 (霍耶等人,1980)。

在蛋白激酶研究中的生物特异性亲和层析

- 蛋白激酶的层析:人们已经探索了 8-(6-氨基己基)氨基腺苷 3':5'-环磷酸等化合物在生物特异性亲和层析中的用途,以纯化蛋白激酶。这些研究有助于理解这些化合物与原白蛋白激酶等酶之间的相互作用 (杰吉尔等人,1974)。

作用机制

Target of Action

It is a nucleotide compound that contains an adenine base (adenine) connected to an aminoethyl chain (2-aminoethyl) on the 3’ and 5’ cyclic phosphate groups . It is often used in biochemical research, especially in the study of intracellular signal transduction and the activation regulation of site-specific protein kinases .

Mode of Action

As a biological signaling molecule, it is likely involved in the regulation of protein kinases, which play a crucial role in various cellular processes .

Biochemical Pathways

Given its role in intracellular signal transduction and protein kinase regulation, it may influence a variety of cellular processes .

Pharmacokinetics

It is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

Given its role in regulating protein kinases, it may have a significant impact on cellular processes .

未来方向

8-AEA-cAMP is primarily used for research purposes, particularly in the field of proteomics . Its unique chemical structure may also make it valuable in drug development, potentially serving as an agonist or inhibitor in drug design . As research progresses, new applications for this compound may be discovered.

生化分析

Biochemical Properties

8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate plays a crucial role in biochemical reactions, particularly in the regulation of protein kinases. This compound interacts with enzymes such as cyclic AMP-dependent protein kinase (PKA), where it acts as a partial agonist. By binding to the regulatory subunits of PKA, 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate induces conformational changes that activate the catalytic subunits, leading to phosphorylation of target proteins. Additionally, this compound can interact with other cyclic nucleotide-binding proteins, modulating their activity and influencing various cellular processes .

Cellular Effects

The effects of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate on cells are diverse and depend on the cell type and context. In many cell types, this compound influences cell signaling pathways by activating PKA, which in turn regulates gene expression, cellular metabolism, and other critical functions. For example, in neuronal cells, 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate can enhance neurotransmitter release by modulating ion channel activity. In immune cells, it can affect cytokine production and cell proliferation. These effects highlight the compound’s versatility in modulating cellular functions .

Molecular Mechanism

At the molecular level, 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate exerts its effects primarily through binding interactions with cyclic nucleotide-binding domains of proteins like PKA. Upon binding, it induces conformational changes that activate or inhibit the target proteins. This activation leads to downstream signaling events, such as phosphorylation of specific substrates, which ultimately result in changes in gene expression and cellular behavior. Additionally, this compound can influence other signaling pathways by interacting with different cyclic nucleotide-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. In vitro studies have shown that the compound’s effects on cellular functions can persist for several hours, depending on the concentration and experimental conditions. Long-term exposure to 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate may lead to sustained changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate in animal models are dose-dependent. At lower doses, the compound can effectively modulate specific signaling pathways without causing significant adverse effects. At higher doses, it may induce toxic effects, such as cellular stress or apoptosis. Studies in animal models have demonstrated that the compound can influence physiological processes, including cardiovascular function and immune responses, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate is involved in various metabolic pathways, primarily those related to cyclic nucleotide signaling. It can be synthesized from adenosine and 2-aminoethanol through enzymatic reactions. Once inside the cell, it can be metabolized by phosphodiesterases, which hydrolyze the cyclic phosphate group, converting it to a non-cyclic form. This metabolic conversion regulates the compound’s activity and ensures precise control of cellular signaling events .

Transport and Distribution

Within cells, 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments. Binding proteins, such as cyclic nucleotide-binding domains, help sequester the compound in regions where it can exert its effects. This targeted distribution ensures that the compound can modulate signaling pathways with high specificity .

Subcellular Localization

The subcellular localization of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate is critical for its activity and function. The compound is often localized to the cytoplasm, where it interacts with cytoplasmic cyclic nucleotide-binding proteins. Additionally, it can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. This precise localization allows the compound to modulate distinct signaling pathways and cellular processes .

属性

IUPAC Name |

(4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENHRXLWWBDXBT-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577265 | |

| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61363-29-9 | |

| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

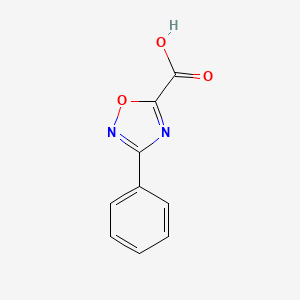

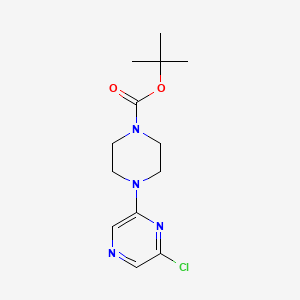

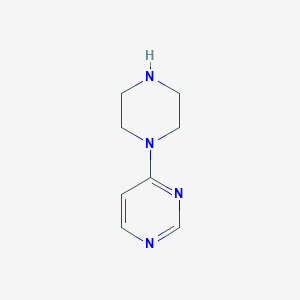

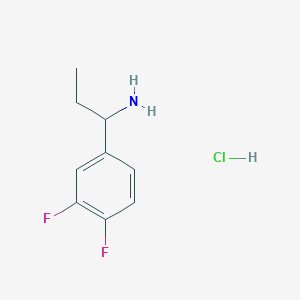

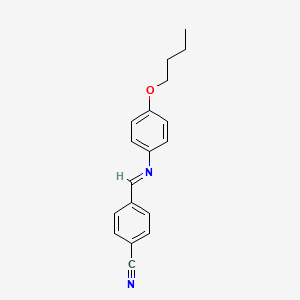

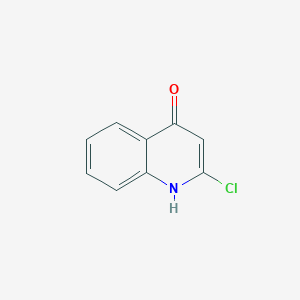

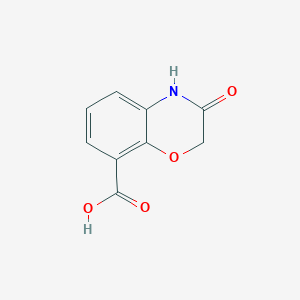

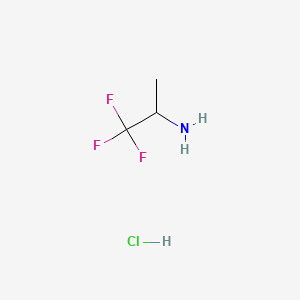

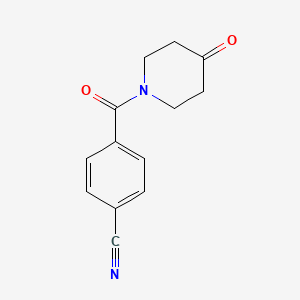

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。